Ammonium hydrogenphosphite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

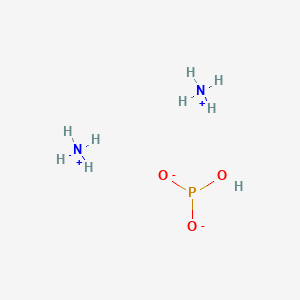

Ammonium hydrogenphosphite is an inorganic compound with the chemical formula ( \text{NH}_4\text{H}_2\text{PO}_3 ) It is a salt composed of ammonium cations (( \text{NH}_4^+ )) and hydrogenphosphite anions (( \text{H}_2\text{PO}_3^- ))

作用機序

Target of Action

Ammonium hydrogenphosphite, also known as diazanium hydrogen phosphite, is a versatile inorganic compound that is widely used in various industries . Its primary targets are the soil and plants in agricultural applications . It supplies soil with the elements nitrogen and phosphorus in a form usable by plants .

Mode of Action

The chemical structure of this compound consists of a central phosphate ion surrounded by two ammonium ions and one hydrogen ion . This arrangement results in a crystalline solid with a strong ionic bond character . The ammonium ions in this compound contribute two nitrogen atoms, while the phosphate ion provides one phosphorus atom . This unique combination makes this compound an excellent source of nitrogen and phosphorus, two essential nutrients required for plant growth and development .

Biochemical Pathways

Ammonia oxidation is a fundamental core process in the global biogeochemical nitrogen cycle . Oxidation of ammonia to nitrite is the first and rate-limiting step in nitrification and is carried out by distinct groups of microorganisms . This compound, being a source of ammonia, can contribute to this biochemical pathway.

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by its physical and chemical properties. It is highly soluble in water, ensuring efficient nutrient delivery in agricultural applications and facilitating its use in various industrial processes . It exhibits good thermal stability, making it suitable for processes involving elevated temperatures . Its slightly acidic pH in aqueous solutions can be beneficial in certain applications where pH control is crucial .

Result of Action

The result of the action of this compound is the provision of essential nutrients to the soil and plants. It supplies soil with the elements nitrogen and phosphorus in a form usable by plants . This leads to robust plant growth and development.

Action Environment

The action of this compound is influenced by environmental factors. Its high solubility in water ensures efficient nutrient delivery in agricultural applications . Its good thermal stability makes it suitable for processes involving elevated temperatures .

生化学分析

Biochemical Properties

Ammonium hydrogenphosphite may participate in biochemical reactions similarly to other ammonium compounds. For instance, ammonium dihydrogen phosphate has been shown to participate in crystal growth processes, potentially through hydrogen bonding

Cellular Effects

Related compounds like ammonium dihydrogen phosphate have been shown to influence cell function . For instance, it has been shown to affect the corrosion rates of magnesium alloy electrodes, which could potentially influence cellular metabolism .

Temporal Effects in Laboratory Settings

Related compounds like ammonium dihydrogen phosphate have been studied for their thermogenesis curves, showing one, two, or three peaks depending on the molar ratios .

Metabolic Pathways

Ammonium compounds are known to play key roles in nitrogen metabolism .

Transport and Distribution

Related compounds like ammonium dihydrogen phosphate have been shown to be transported across biological membranes .

Subcellular Localization

Related compounds like ammonium dihydrogen phosphate have been shown to localize on the apical side of calcifying cells and in their intracellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium hydrogenphosphite can be synthesized through the reaction of ammonium hydroxide (( \text{NH}_4\text{OH} )) with phosphorous acid (( \text{H}_3\text{PO}_3 )). The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ammonium hydroxide with phosphorous acid. The process is optimized to maximize yield and purity, often involving the use of continuous reactors and precise control of reaction parameters such as temperature, concentration, and pH.

化学反応の分析

Types of Reactions: Ammonium hydrogenphosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammonium phosphate.

Reduction: It can be reduced to form phosphine gas (( \text{PH}_3 )).

Substitution: It can participate in substitution reactions where the hydrogenphosphite anion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (( \text{H}_2\text{O}_2 )) and potassium permanganate (( \text{KMnO}_4 )).

Reduction: Reducing agents such as sodium borohydride (( \text{NaBH}_4 )) can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ammonium phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )).

Reduction: Phosphine gas (( \text{PH}_3 )).

Substitution: Depending on the substituent, various ammonium salts can be formed.

科学的研究の応用

Ammonium hydrogenphosphite has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It can be used in studies involving phosphorus metabolism and nutrient cycles.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for other biologically active compounds.

Industry: It is used in the production of fertilizers, fire retardants, and corrosion inhibitors.

類似化合物との比較

Ammonium dihydrogen phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )): Used primarily as a fertilizer and fire retardant.

Diammonium phosphate (( (\text{NH}_4)_2\text{HPO}_4 )): Commonly used in fertilizers and as a fire retardant.

Ammonium phosphate (( (\text{NH}_4)_3\text{PO}_4 )): Used in fertilizers and various industrial applications.

Uniqueness: Ammonium hydrogenphosphite is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain applications, such as its potential use in specialized fertilizers and its role in specific chemical synthesis processes.

特性

IUPAC Name |

diazanium;hydrogen phosphite |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZEHRQSMRTPR-UHFFFAOYSA-P |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)

![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)

![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)